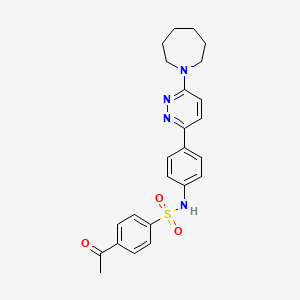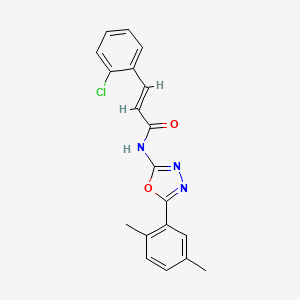![molecular formula C24H26ClN5O2 B2380179 N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1251579-95-9](/img/structure/B2380179.png)
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps:
-
Formation of the Pyrimidine Core: : The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-6-methylpyrimidine and 4-phenylpiperazine. This reaction is usually carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Attachment of the Acetamide Group: : The acetamide group is introduced via a nucleophilic substitution reaction. The intermediate pyrimidine compound is reacted with 2-chloroacetyl chloride in the presence of a base like triethylamine to form the desired acetamide linkage.
-
Final Coupling Step: : The final step involves coupling the 3-chloro-2-methylphenyl group to the acetamide intermediate. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate aryl halides and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic rings. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples, using reagents like chlorine gas, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen, nitro, or sulfonyl groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is studied for its potential interactions with cellular receptors and enzymes. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Medicine
In medicine, N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is investigated for its therapeutic potential. It may exhibit activity against certain diseases by modulating biological targets such as enzymes or receptors.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization are of interest for large-scale production of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide: Similar structure with a methyl group instead of a phenyl group on the piperazine ring.
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide: Similar structure with an ethyl group instead of a phenyl group on the piperazine ring.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is unique due to the presence of the phenylpiperazine moiety, which can significantly influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to certain biological targets, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2/c1-17-15-23(32-16-22(31)27-21-10-6-9-20(25)18(21)2)28-24(26-17)30-13-11-29(12-14-30)19-7-4-3-5-8-19/h3-10,15H,11-14,16H2,1-2H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDXOWYOZFRGQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=C(C(=CC=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2380096.png)
![methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2380098.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone](/img/structure/B2380100.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide](/img/structure/B2380102.png)

![(E)-N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2380105.png)
![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2380106.png)
![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2380107.png)
![1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2380108.png)
![2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2380111.png)

![3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380117.png)

